molecular formula C9H9N3OS B4326464 5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde

5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde

Cat. No.: B4326464
M. Wt: 207.25 g/mol
InChI Key: VROSWDHOLSDPBB-UHFFFAOYSA-N
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Description

5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment to the Thiophene Ring: The triazole moiety is then attached to the thiophene ring through a nucleophilic substitution reaction.

    Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The triazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carboxylic acid.

    Reduction: 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiophene ring with the triazole moiety and the formyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-methyl-4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-7-8(2-9(4-13)14-7)3-12-6-10-5-11-12/h2,4-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROSWDHOLSDPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde
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5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde
Reactant of Route 3
5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde
Reactant of Route 4
5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde
Reactant of Route 5
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5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde
Reactant of Route 6
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5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde

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